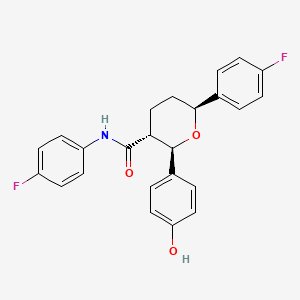
エゼチミブ テトラヒドロピラン 不純物
説明
(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, also known as (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, is a useful research compound. Its molecular formula is C24H21F2NO3 and its molecular weight is 409.433. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エゼチミブの純度と安定性の分析評価
クロマトグラフィーおよび分光分析における参照標準として役立ちます .
エゼチミブ製剤における検出と定量
テトラヒドロピラン部分の存在により、エゼチミブ製剤におけるこの不純物の検出と定量を容易にする独自の分光学的シグネチャが導入されます .
分解経路の解明
研究アプリケーションでは、このような不純物の挙動を理解することは、化合物の分解経路を解明するために不可欠です .
合成プロセスの最適化
この不純物の研究は、エゼチミブの合成プロセスを最適化するのにも役立ちます .
不純物プロファイリングのための効率的で選択的な方法の開発
エゼチミブ テトラヒドロピラン 不純物の研究は、不純物プロファイリングのためのより効率的で選択的な方法の開発に貢献しています . これは、化学製品の品質と安全性を確保するために極めて重要です .
複合剤形における関連物質の定量
エゼチミブとシンバスタチンの関連物質の分離と定量のための、新規でシンプル、ロバストで迅速な逆相高速液体クロマトグラフィー法が、複合剤形で開発されました .
生物活性
(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of tetrahydropyran and has been studied for its pharmacological properties, particularly in relation to its role as a pharmacological agent in various disease models.
Chemical Structure and Properties
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 409.4 g/mol
- IUPAC Name : (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide
The compound features a tetrahydropyran ring structure with two fluorophenyl groups and a hydroxyphenyl group attached, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play a role in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines.
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially modulating pain perception and inflammation.
1. Anti-inflammatory Effects
Studies have demonstrated that (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide exhibits anti-inflammatory properties. In vitro assays showed that it can significantly lower the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages .
2. Analgesic Properties
This compound has been evaluated for its analgesic effects in animal models. It was found to reduce pain responses in rodent models of inflammatory pain without producing significant CNS side effects, indicating a favorable therapeutic profile .
3. Neuroprotective Effects
Neuroprotective effects have also been observed, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate neuronal cell death and improve cognitive function by reducing oxidative stress and inflammation in neuronal tissues .
Case Study 1: Inflammatory Pain Model
In a study involving rats subjected to inflammatory pain models, administration of (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide resulted in a significant reduction in pain scores compared to control groups. The mechanism was attributed to the compound's ability to inhibit the release of inflammatory mediators from activated immune cells.
Case Study 2: Neurodegeneration
In a mouse model of Alzheimer's disease, treatment with the compound led to improvements in memory retention and reductions in amyloid-beta plaque accumulation. This suggests that it may enhance synaptic function and promote neurogenesis through anti-inflammatory pathways .
Data Summary Table
特性
IUPAC Name |
(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXWUJVRNPFPE-VJBWXMMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]([C@@H]1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747778 | |
| Record name | (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296129-15-1 | |
| Record name | (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-3-carboxamide, N,6-bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-, (2R,3R,6S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6T337VHP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















